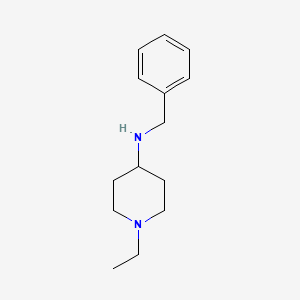

N-benzyl-1-ethylpiperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and development of pharmaceuticals. nih.govarizona.edu It is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs, highlighting its importance in medicinal chemistry. arizona.eduenamine.net The prevalence of this scaffold stems from its ability to be readily incorporated into a wide variety of molecular structures, enabling the synthesis of diverse compound libraries. enamine.net

The key advantages of integrating a piperidine scaffold into a drug candidate include:

Modulation of Physicochemical Properties: The piperidine moiety can influence crucial properties such as lipophilicity and metabolic stability. enamine.net

Enhancement of Biological Activity: Introducing this scaffold can improve a molecule's biological activity and its selectivity for a specific target. thieme-connect.com

Improved Pharmacokinetic Profiles: The presence of a piperidine ring can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. thieme-connect.com

Piperidine derivatives have been successfully employed in a vast range of therapeutic areas, functioning as analgesics, antihistamines, antipsychotics, and anti-cancer agents, among others. arizona.eduresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. nih.gov

Overview of N-benzyl-1-ethylpiperidin-4-amine and Structurally Related Piperidine-4-amine Derivatives

N-benzyl-1-ethylpiperidin-4-amine is a specific derivative of the 4-aminopiperidine (B84694) core structure. Its chemical identity is defined by the presence of a benzyl (B1604629) group and an ethyl group attached to the nitrogen atoms.

Table 1: Chemical Properties of N-benzyl-1-ethylpiperidin-4-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 76167-64-1 | chemscene.comchemicalbook.com |

| Molecular Formula | C₁₄H₂₂N₂ | chemscene.com |

| Molecular Weight | 218.34 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | chemscene.com |

| LogP | 2.2605 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Structurally related compounds are typically derived from the N-benzyl-4-piperidone precursor. guidechem.comcaymanchem.com This ketone intermediate allows for a wide range of chemical modifications at the 4-position, leading to the synthesis of various piperidine-4-amine derivatives. guidechem.com For instance, reductive amination of N-benzyl-4-piperidone can yield primary amines like 4-amino-1-benzylpiperidine, which can be further modified. sigmaaldrich.com The piperidine-4-amine framework itself is a key feature in various biologically active molecules, including potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Research Trajectories and Academic Relevance of N-benzyl-1-ethylpiperidin-4-amine Derivatives

The academic relevance of N-benzyl-1-ethylpiperidin-4-amine and its derivatives is primarily as building blocks or intermediates in the synthesis of more complex molecules with potential therapeutic applications. The N-benzyl group often serves as a protecting group for the piperidine nitrogen, which can be removed and replaced with other functional groups to explore structure-activity relationships. dtic.mil

Research involving N-benzyl piperidine derivatives has explored several therapeutic avenues:

Alzheimer's Disease: Novel N-benzyl piperidine derivatives have been designed and synthesized as potential dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease pathology. nih.gov

Antiviral Agents: N-benzyl 4,4-disubstituted piperidines have been investigated as potential inhibitors of the influenza H1N1 virus. mdpi.com

Analgesics: The N-benzyl-4-piperidone core is a well-known starting material for the synthesis of potent opioid analgesics, including fentanyl and its analogs. caymanchem.comdtic.mil

Enzyme Inhibition: Other N-substituted piperidine derivatives have been evaluated as inhibitors of enzymes like steroid-5alpha-reductase. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available materials like benzylamine (B48309) and various acrylates to form the N-benzyl-4-piperidone core, which is then further functionalized. guidechem.comkcl.ac.ukchemicalbook.com The continued exploration of new synthetic routes and pharmacological applications ensures that piperidine derivatives remain a dynamic and important area of chemical research. nih.gov

Structure

3D Structure

Properties

CAS No. |

873395-89-2 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-benzyl-1-ethylpiperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-2-16-10-8-14(9-11-16)15-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |

InChI Key |

GUWXXQAGWUCDRI-UHFFFAOYSA-N |

SMILES |

CCN1CCC(CC1)NCC2=CC=CC=C2 |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of N Benzyl 1 Ethylpiperidin 4 Amine Derivatives

Influence of N-Benzyl Substituent Modifications on Biological Activity

The benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen plays a critical role in the interaction of these compounds with their biological targets. Modifications to this moiety, particularly the phenyl ring, can significantly alter biological activity by influencing steric and electronic properties.

Systematic alteration of substituents on the phenyl ring of the N-benzyl group has been a key strategy in optimizing the biological activity of piperidine derivatives. Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, for instance, have shown that substitutions on the benzyl ring can modulate affinity and selectivity for sigma (σ) receptors. nih.govresearchgate.net

Research indicates that introducing a halogen, such as chlorine, to the benzyl ring can maintain high affinity for σ₁ receptors while significantly increasing affinity for σ₂ receptors. nih.govresearchgate.net This suggests that the electronic and steric nature of the substituent on the benzyl ring can be tuned to achieve desired selectivity profiles. For example, in the development of inhibitors for acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, varying the electron-rich substituents on the N-benzyl group was a crucial step in optimizing the interaction with both the catalytic and peripheral sites of the enzyme. ajchem-a.com This optimization led to compounds with inhibitory concentrations (IC₅₀) in the nanomolar range. ajchem-a.com

The steric and electronic properties of substituents on the benzyl group are fundamental to their interaction with receptors. ubaya.ac.idrasayanjournal.co.in The phenyl group itself is valued for its ability to control these effects. rsc.org The delocalized electrons in the phenyl ring allow it to participate in π-π stacking interactions with biological targets, which can enhance binding affinity and specificity. acenet.edu

Elucidation of the Role of the 4-Amino Group and N-Substituents

The substituent at the 4-position of the piperidine ring is another critical determinant of the pharmacological profile of N-benzyl-1-ethylpiperidin-4-amine derivatives. Modifications at this site, including the length and nature of attached chains or rings, have been extensively studied.

The nature of the substituent on the 4-amino group significantly influences biological activity. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the unsubstituted parent compound displayed high affinity and selectivity for σ₁ receptors, with a Ki value of 3.90 nM, compared to 240 nM for σ₂ receptors. nih.gov

Further studies explored how substitutions on the phenylacetamide ring affect binding. It was generally found that for substituents like Cl, Br, F, NO₂, and OMe, placing them at the 3-position (meta) resulted in higher affinity for both σ₁ and σ₂ receptors compared to the 2-position (ortho) or 4-position (para) analogues. nih.gov The selectivity for σ₁ receptors also followed the trend of 3 > 2 ≈ 4 for these substituted analogues. nih.gov This demonstrates that the position of substitution on the aryl-alkyl moiety at the 4-amino position is crucial for optimizing both potency and selectivity.

| Compound | Substitution Pattern | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (Ki σ₂ / Ki σ₁) |

|---|---|---|---|---|

| Unsubstituted | H | 3.90 | 240 | 61.5 |

| 3-Chloro | 3-Cl | 1.50 | 120 | 80.0 |

| 2-Chloro | 2-Cl | 4.20 | 250 | 59.5 |

| 4-Chloro | 4-Cl | 4.50 | 280 | 62.2 |

Replacing the phenyl ring of the N-acyl group with other cyclic or heterocyclic systems has been shown to have a profound impact on receptor affinity. In studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substituting the phenyl ring with a thiophene (B33073) or naphthyl ring did not cause a significant change in σ₁ receptor affinity. researchgate.net

However, the introduction of an indole (B1671886) ring resulted in a slight decrease in affinity. researchgate.net More dramatically, replacing the phenyl with an imidazole (B134444) or pyridyl ring led to a greater than 60-fold loss in affinity for σ₁ receptors and a near-complete loss of binding at σ₂ receptors. researchgate.net These findings underscore the specific structural and electronic requirements of the binding site, where certain heterocyclic rings are not well-tolerated. This highlights the importance of the aromatic system's nature at the 4-amino position for maintaining potent biological activity.

| Aryl Group | σ₁ Receptor Affinity (Ki) |

|---|---|

| Phenyl | High |

| Thiophene | High |

| Naphthyl | High |

| Indole | Moderate |

| Imidazole | Very Low |

| Pyridyl | Very Low |

Conformational Analysis and Stereochemical Impact of the Piperidine Ring

The three-dimensional structure of the piperidine ring and the spatial orientation of its substituents are vital for biological activity. Conformational analysis has shown that in related structures, the six-membered heterocyclic ring typically prefers a half-chair conformation, with bulky substituents like phenyl rings adopting a pseudo-equatorial position to minimize steric strain. nih.gov

The stereochemistry of substituents on the piperidine ring can significantly influence inhibitory activity. semanticscholar.org In studies of donepezil (B133215) analogues, which feature an N-benzylpiperidine core, the relative orientation of substituents on the piperidine ring was critical. For example, when comparing diastereomers, syn-substituted compounds were found to be significantly more active than their anti-substituted counterparts. semanticscholar.org Specifically, the 2S,4S-syn-substituted analogue was approximately three times more active as an inhibitor than the corresponding 2R,4S-anti-substituted analogue. semanticscholar.org This demonstrates that the precise stereochemical arrangement of substituents on the piperidine scaffold is a key factor that governs the molecule's ability to bind effectively to its target.

Relationships Between Piperidine Ring Conformation and Ligand-Target Interactions

The three-dimensional conformation of the piperidine ring in N-benzyl-1-ethylpiperidin-4-amine derivatives is a critical determinant of their binding affinity and selectivity. The flexibility of the piperidine ring allows it to adopt various conformations, such as chair, twisted boat, and boat forms, to fit optimally into the binding pocket of a target protein.

The interaction of the N-benzyl-piperidinium moiety with the target protein has been elucidated through molecular modeling studies. For example, in the binding of certain derivatives to the σ2 receptor, the N-benzyl-piperidinium system is situated within a pocket formed by several key amino acid residues, including His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, and Glu73. csic.es The charged nitrogen of the piperidine can form crucial electrostatic interactions, such as salt bridges with acidic residues like aspartic acid and glutamic acid, which anchor the ligand in the binding site. csic.esnih.gov

Furthermore, the length of the linker connecting the N-benzylpiperidine moiety to other parts of the molecule plays a significant role in modulating affinity for certain receptors. Studies on a series of compounds targeting the σ1 receptor have shown that increasing the linker length from a direct amino connection to an ethylamino, propylamino, or butylamino group can lead to a notable increase in binding affinity. csic.es This suggests that the piperidine ring's position relative to other pharmacophoric elements is crucial for optimal interaction with the receptor surface. The receptor appears to have a high tolerance for different piperidine ring conformations, which can be rationalized by its placement in a solvent-exposed and flexible region of the receptor. nih.gov The considerable binding affinity of compounds with a constrained boat-like piperidine conformation suggests that the ideal receptor-preferred conformation may deviate from a perfect chair state. nih.gov

Stereochemical Determinants of Potency and Selectivity

Stereochemistry is a fundamental aspect of the SAR of N-benzyl-1-ethylpiperidin-4-amine derivatives, as the spatial arrangement of atoms can profoundly impact their interaction with chiral biological macromolecules like receptors and enzymes. The introduction of chiral centers in the piperidine ring or its substituents can lead to stereoisomers with distinct pharmacological profiles.

While specific studies on the stereoisomers of N-benzyl-1-ethylpiperidin-4-amine were not found, research on related N-benzylpiperidine derivatives highlights the importance of stereochemistry. The N-benzylpiperidine motif is frequently used by medicinal chemists as a platform for optimizing the stereochemical aspects of potency and toxicity. nih.gov

For N-benzyl-1-ethylpiperidin-4-amine derivatives, a chiral center can exist at the 4-position of the piperidine ring if the amino group is further substituted with two different groups. The resolution and separate biological evaluation of such enantiomers or diastereomers would be essential to fully characterize their SAR. It is highly probable that one stereoisomer would exhibit significantly higher potency and/or selectivity for a given biological target compared to the others, due to more favorable steric and electronic interactions within the binding pocket.

Rational Design Principles for Optimizing the N-benzyl-1-ethylpiperidin-4-amine Scaffold for Specific Biological Targets

The N-benzyl-1-ethylpiperidin-4-amine scaffold has proven to be a fruitful starting point for the rational design of potent and selective ligands for various biological targets. Medicinal chemists have employed several key principles to optimize the pharmacological properties of this class of compounds.

One of the primary strategies involves the modification of the aromatic rings. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives designed as sigma receptor ligands, substitutions on both the phenylacetamide and benzyl aromatic rings were systematically explored. nih.govnih.gov It was found that halogen substitution on the aromatic rings generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.govnih.gov Furthermore, the position of substituents on the phenylacetamide ring had a significant impact, with 3-substituted compounds generally showing higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Comparative molecular field analysis revealed that the electrostatic properties of these substituents strongly influence binding to σ1 receptors. nih.gov

Another key design principle is the modification of the substituent on the piperidine nitrogen. While the parent compound of the series in this article is N-ethyl, studies on related series have shown that the nature of the N-substituent is critical. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives targeting the σ1 receptor, 1-methylpiperidines displayed particularly high σ1 receptor affinity and selectivity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen exhibited considerably lower σ1 affinity. nih.gov This highlights that even subtle changes to the N-alkyl group can have profound effects on biological activity.

The basicity of the piperidine nitrogen is another crucial factor. In the development of novel anti-acetylcholinesterase agents based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, the basic character of the piperidine nitrogen was found to be essential for high activity. nih.gov This is because a protonated nitrogen can form a key ionic interaction with the anionic site of the enzyme.

Furthermore, the linker between the piperidine core and other pharmacophoric groups can be optimized. As mentioned previously, adjusting the length of an alkylamino linker has been shown to modulate σ1 receptor affinity, with a propylamino linker providing the highest affinity in one study. csic.es

The following interactive tables present data from SAR studies on related N-benzylpiperidine derivatives, illustrating these design principles.

Table 1: SAR of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives at Sigma Receptors

| Compound | Substitution | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ2/σ1) |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 |

| 10 | 3-Cl | 1.84 | >170 | >92 |

| 18 | 3-Br | 1.40 | >171 | >122 |

| 22 | 3-F | 2.90 | 223 | 77 |

| 37 | 3-NO2 | 2.30 | 170 | 74 |

| 40 | 3-OMe | 2.50 | 200 | 80 |

Data sourced from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues. nih.gov

Table 2: Anti-acetylcholinesterase (AChE) Activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

| Compound | Modification | IC50 (AChE, nM) |

| Base structure | N-benzoylpiperidine | Low activity |

| Derivative 21 | 4'-(benzylsulfonyl)benzoyl-N-methylamino at ethyl | 0.56 |

Data illustrates the dramatic increase in potency with specific substitutions. nih.gov

These examples underscore the power of rational design in leveraging the N-benzyl-1-ethylpiperidin-4-amine scaffold to develop highly potent and selective ligands for a range of biological targets.

Pharmacological and Biochemical Activities of N Benzyl 1 Ethylpiperidin 4 Amine Analogues

Antifungal Activity Assessment

The structural framework of N-benzyl-1-ethylpiperidin-4-amine is related to established antifungal agents like fenpropidin (B1672529) and fenpropimorph, which has prompted investigations into the antifungal potential of its analogues. nih.gov These studies have identified a new class of antifungals based on the 4-aminopiperidine (B84694) core. nih.gov

The primary antifungal mechanism for 4-aminopiperidine analogues is the disruption of ergosterol (B1671047) biosynthesis, a pathway vital for fungal cell membrane integrity. nih.gov Ergosterol is the fungal equivalent of cholesterol in mammalian cells. Inspired by the activity of morpholine (B109124) and piperidine (B6355638) antifungals like fenpropidin, which are known inhibitors of this pathway, researchers investigated the effect of 4-aminopiperidine derivatives. nih.gov

Analysis of the sterol patterns in fungi after treatment with these compounds provided significant insights into their molecular targets. nih.gov The findings indicate that these analogues inhibit two key enzymes in the post-squalene segment of the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. nih.gov Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function. nih.govnih.gov

To evaluate their potential as therapeutic agents, a library of over 30 different 4-aminopiperidines was synthesized and tested against a panel of clinically relevant fungal pathogens. nih.gov The screening included various species of Aspergillus and Candida, which are common causes of opportunistic infections in humans. nih.gov

The in vitro studies, conducted using standardized microbroth dilution assays, identified several compounds with significant growth-inhibiting activity. nih.gov From these, two candidates were highlighted for their promising broad-spectrum antifungal activity against 18 Aspergillus species and 19 Candida species. nih.gov

Key Findings from Structure-Activity Relationship (SAR) Studies:

A benzyl (B1604629) or phenylethyl group attached to the piperidine nitrogen can result in high antifungal activity. nih.gov

This activity is contingent on the presence of long N-alkyl substituents (more than seven carbon atoms) at the 4-amino position. nih.gov

The N-dodecyl (C12) residue at the 4-amino position was found to confer outstanding antifungal activity. nih.gov

Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to the compound's efficacy. nih.gov

Other studies have also noted the potent activity of N-benzyl piperidine-4-one derivatives against fungi such as Aspergillus niger. researchgate.net

Table 1: Promising Antifungal 4-Aminopiperidine Analogues and their In Vitro Efficacy

| Compound Name | Target Organisms | Noted Efficacy |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Identified as a promising candidate for further development based on in vitro activity. nih.gov |

Antiviral Properties and Mechanisms

Beyond their antifungal effects, N-benzylpiperidine analogues have been identified as a potent class of inhibitors against the influenza A virus, specifically targeting the H1N1 subtype. nih.govcsic.es The influenza virus hemagglutinin (HA), a glycoprotein (B1211001) essential for viral entry into host cells, is the primary target for these compounds. nih.govx-mol.comnih.gov

The antiviral action of N-benzyl 4,4-disubstituted piperidines stems from their ability to inhibit the membrane fusion process mediated by hemagglutinin. nih.govcsic.es This process is triggered by the acidic environment of the endosome after the virus is internalized by a host cell. nih.gov The low pH induces a conformational change in HA, exposing a "fusion peptide" that inserts into the endosomal membrane, initiating the fusion of viral and host membranes. nih.gov

Mechanistic studies have demonstrated that these piperidine analogues act as fusion inhibitors. nih.govcsic.es They specifically interfere with the low pH-induced, HA-mediated membrane fusion, effectively blocking a critical step in the viral life cycle. nih.govx-mol.com Computational studies and molecular simulations have further elucidated this interaction, showing a direct π-stacking interaction between the N-benzylpiperidine part of the inhibitor and key amino acid residues of the fusion peptide in the HA2 subunit. csic.esx-mol.com

A significant outcome of the research into these antiviral piperidines was the discovery of a previously unrecognized binding site for fusion inhibitors. nih.govcsic.es Computational studies identified this novel pocket located at the bottom of the HA2 stem, in close proximity to the fusion peptide itself. nih.govcsic.esx-mol.com This binding site is distinct from those targeted by other known HA fusion inhibitors. csic.es

The discovery of this site provides a structural basis for the observed H1N1-specific activity of these inhibitors. nih.govcsic.es Furthermore, studies involving resistance selection identified a specific mutation, HA1-S326V, which confers resistance to the lead compound. nih.govcsic.es The location of this mutation is near the newly proposed binding pocket, further validating its role in the inhibitor's mechanism of action. nih.govcsic.es This finding highlights the N-benzyl-4,4-disubstituted piperidines as the first examples of fusion peptide binders with this specific mode of action. nih.gov

Table 2: Antiviral Activity of N-benzyl-4,4-disubstituted piperidine Analogues

| Compound Class | Virus Target | Mechanism of Action | Key Resistance Mutation |

|---|

Receptor and Enzyme Modulation Studies

The biological activities of N-benzyl-1-ethylpiperidin-4-amine analogues are rooted in their ability to modulate specific enzymes and viral proteins.

In the context of antifungal activity, these compounds function as enzyme inhibitors. nih.gov As detailed in section 4.1.1, they specifically target and inhibit the fungal enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov This inhibition disrupts a critical metabolic pathway, leading to a fungistatic or fungicidal effect.

In their antiviral capacity, the analogues modulate the function of the influenza virus hemagglutinin (HA) protein. nih.gov HA is essential for viral entry, and by binding to a novel pocket near the fusion peptide, the N-benzylpiperidine derivatives inhibit the conformational changes required for membrane fusion. nih.govcsic.es This interaction effectively blocks the protein's function, preventing the virus from successfully infecting host cells. nih.gov These findings position the N-benzylpiperidine scaffold as a valuable starting point for developing novel therapeutics that function through specific enzyme and viral protein modulation.

Table of Compounds Mentioned

| Compound Name |

|---|

| N-benzyl-1-ethylpiperidin-4-amine |

| 1-benzyl-N-dodecylpiperidin-4-amine |

| N-dodecyl-1-phenethylpiperidin-4-amine |

| Fenpropidin |

| Fenpropimorph |

| Ergosterol |

| Cholesterol |

| N-benzyl 4,4-disubstituted piperidines |

Sigma Receptor Ligand Interactions (S1R and S2R)

N-benzylpiperidine derivatives have been a focal point in the development of ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric conditions. nih.gov Research has shown that the affinity of these analogues for S1R and S2R can be modulated by structural modifications.

For instance, a series of N-(1-benzylpiperidin-4-yl)arylacetamides generally exhibited a higher affinity for S1R over S2R. researchgate.net Substituting the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene (B33073), naphthyl, or indole (B1671886) did not significantly alter S1R affinity. researchgate.net However, replacement with imidazole (B134444) or pyridyl rings led to a substantial decrease in S1R affinity. researchgate.net Halogen substitution on the aromatic rings of both the phenylacetamide and the benzyl groups maintained similar S1R affinity while significantly increasing S2R affinity. researchgate.net

In another study, a screening of piperidine/piperazine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM). nih.gov Interestingly, compound 2 in the same study showed good affinity for S1R (Ki of 24 nM) and enhanced selectivity over S2R. nih.gov The nature of the aromatic moiety and the length of the alkyl linker were found to be crucial for S1R binding. nih.gov

Furthermore, a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles demonstrated high affinity for both σ1 and σ2 receptors. nih.gov Compound 5 from this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was a particularly potent ligand for hσ1R with a Ki value of 1.45 nM. nih.gov The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be a critical determinant of σ1R affinity. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected N-benzylpiperidine Analogues

| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | >10000 | >3125 |

| Compound 2 | 24 | >1200 | >50 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420 | 290 |

Dopamine (B1211576) Receptor Binding Affinities (e.g., D2 Receptor)

Analogues of N-benzylpiperidine have also been investigated for their potential to interact with dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders. While there is a high degree of homology among dopamine receptor subtypes, making the development of selective ligands challenging, some N-benzylpiperidine derivatives have shown promise. nih.gov

In a study focused on developing D4 receptor antagonists, a series of 3- or 4-benzyloxypiperidine scaffolds were synthesized and evaluated. nih.gov While many compounds in this series showed activity at the D4 receptor, some also exhibited varying degrees of activity at other dopamine receptors. nih.gov For example, acetamide (B32628) derivatives 11a and 11d were identified as being active and selective for the D4 receptor with Ki values of 299 nM and 121 nM, respectively. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition and Amyloid-β Aggregation Modulation (for related pyrimidine (B1678525) derivatives)

In the context of Alzheimer's disease, a multi-target approach is often considered a promising therapeutic strategy. nih.gov N-benzylpiperidine derivatives have been designed to simultaneously inhibit cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and modulate the aggregation of amyloid-β (Aβ) peptides. nih.gov

A study on new N-benzylpiperidine derivatives of donepezil (B133215), which combined the N-benzylpiperidine moiety with phthalimide (B116566) or indole moieties, revealed that many of these compounds exhibited micromolar activity against both cholinesterases and Aβ aggregation. nih.gov The most promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was a potent inhibitor of BChE (IC50 = 0.72 μM) and also showed significant Aβ anti-aggregation activity (72.5% inhibition at 10 μM). nih.gov

Another series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety also demonstrated potent cholinesterase inhibition. nih.gov Compounds 15b and 15j from this series showed submicromolar IC50 values for AChE (0.39 μM) and BChE (0.16 μM), respectively. nih.gov Molecular modeling suggested that these compounds interact with key residues in the active sites of the enzymes. nih.gov

Table 2: Cholinesterase Inhibition and Aβ Aggregation Modulation by N-benzylpiperidine Analogues

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | - | 0.72 | 72.5 at 10 µM |

| 15b | 0.39 | - | - |

| 15j | - | 0.16 | - |

Leishmania N-Myristoyltransferase (NMT) Inhibitory Activity

N-Myristoyltransferase (NMT) is an essential enzyme for the viability of Leishmania parasites, making it a validated drug target. nih.govnih.gov Analogues of N-benzyl-1-ethylpiperidin-4-amine have been explored as inhibitors of this enzyme.

Research has led to the development of potent and selective inhibitors of Leishmania NMT. Through scaffold-hopping from previously known inhibitors, a chemotype with selectivity for Leishmania donovani NMT was discovered. researchgate.net Further development of these compounds resulted in high-affinity inhibitors with excellent ligand efficiency. researchgate.net

One study detailed the synthesis of piperidinylindole and aminoacylpyrrolidine derivatives to validate hits from a high-throughput screen. nih.gov These efforts led to the identification of novel, highly potent Leishmania donovani NMT inhibitors with good selectivity over the human enzyme. nih.gov Another study focused on peptidomimetic inhibitors, leading to the discovery of a compound with sub-micromolar potency against both P. vivax and L. donovani NMTs. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Co-potentiator Functionality

A novel class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds, which are structurally related to N-benzyl-1-ethylpiperidin-4-amine, have been identified as co-potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov These compounds act in synergy with existing CFTR potentiators to restore the function of certain CFTR mutants. nih.govnih.gov

Structure-activity relationship studies on a series of these spiro compounds led to the identification of an analogue, 2i, with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents, which showed significantly improved potency for the activation of N1303K-CFTR, with an EC50 of approximately 600 nM. nih.govresearchgate.net This represented a 17-fold improvement over the initial hit compound. nih.govresearchgate.net

Tankyrase Enzyme Inhibition in Anti-cancer Research

While direct studies on N-benzyl-1-ethylpiperidin-4-amine analogues as tankyrase inhibitors are not extensively reported in the provided context, the broader class of piperidine-containing compounds has been investigated for activity against various enzymes relevant to cancer research. The structural features of N-benzylpiperidine derivatives make them suitable candidates for interaction with the binding sites of enzymes like tankyrases, which are involved in cellular processes critical for cancer cell survival. Further research is needed to specifically explore the potential of N-benzyl-1-ethylpiperidin-4-amine analogues in this area.

Computational Chemistry and in Silico Approaches in the Study of N Benzyl 1 Ethylpiperidin 4 Amine

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational study of a molecule is determining its most stable three-dimensional structure, a process known as geometry optimization. For N-benzyl-1-ethylpiperidin-4-amine, this is typically achieved using methods derived from quantum mechanics, with Density Functional Theory (DFT) being a widely employed approach. nih.govnih.gov

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict the molecule's bond lengths, bond angles, and dihedral angles in its ground state. nih.govnih.govresearchgate.net This process minimizes the total energy of the molecule to find its most stable conformation.

Once the geometry is optimized, a variety of electronic properties can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net Analysis of the MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for understanding intermolecular interactions.

Table 1: Illustrative Geometrical Parameters for N-benzyl-1-ethylpiperidin-4-amine from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperidine ring) | ~ 1.47 Å |

| Bond Length | N-C (ethyl group) | ~ 1.48 Å |

| Bond Length | C-C (benzyl ring) | ~ 1.39 Å |

| Bond Angle | C-N-C (piperidine ring) | ~ 112° |

| Dihedral Angle | C-N-C-C (ethyl group) | ~ 178° |

Note: The data in this table is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.govresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (TMS). Both ¹H and ¹³C NMR chemical shifts can be accurately predicted, aiding in the structural elucidation of N-benzyl-1-ethylpiperidin-4-amine and its analogs. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to atomic displacements. nih.govresearchgate.net The resulting theoretical spectrum shows the intensity and wavenumber of characteristic vibrations, such as C-H stretching of the aromatic and aliphatic groups, C-N stretching of the piperidine (B6355638) ring, and N-H bending of the amine group. scielo.org.za A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can predict the maximum absorption wavelengths (λmax), which are related to electronic transitions, often involving the π-electrons of the benzyl (B1604629) group in N-benzyl-1-ethylpiperidin-4-amine.

Table 2: Example of Predicted Spectroscopic Data for N-benzyl-1-ethylpiperidin-4-amine

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~ 128 ppm | Aromatic C-H (Benzyl) |

| ¹H NMR | Chemical Shift (δ) | ~ 7.3 ppm | Aromatic Protons (Benzyl) |

| IR | Wavenumber (cm⁻¹) | ~ 3050 cm⁻¹ | Aromatic C-H Stretch |

| IR | Wavenumber (cm⁻¹) | ~ 2950 cm⁻¹ | Aliphatic C-H Stretch |

| UV-Vis | λmax | ~ 260 nm | π → π* transition (Benzyl) |

Note: This table contains example data representative of what would be generated by computational prediction methods.

Conformational Analysis and Molecular Dynamics Simulations to Understand Ligand Flexibility and Binding

N-benzyl-1-ethylpiperidin-4-amine is a flexible molecule due to its rotatable bonds, particularly around the ethyl and benzyl substituents on the piperidine nitrogen. Conformational analysis is therefore essential to identify the various low-energy shapes (conformers) the molecule can adopt. This analysis can reveal the preferred spatial arrangement of the functional groups, which is critical for its interaction with biological targets.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. In an MD simulation, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space of N-benzyl-1-ethylpiperidin-4-amine in a simulated environment, such as in a solvent like water. MD simulations can reveal how the molecule's shape fluctuates, the stability of different conformers, and the flexibility of its constituent parts. When studying the interaction of this ligand with a receptor, MD simulations can provide insights into the stability of the ligand-receptor complex, the key intermolecular interactions (like hydrogen bonds), and the energetic landscape of the binding process.

Virtual Screening Methodologies for Lead Identification and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If N-benzyl-1-ethylpiperidin-4-amine were identified as a hit compound or a starting point, virtual screening could be used to find analogs with improved properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to predict how compounds from a library will bind to the target's active site. mdpi.com Molecules are scored based on their predicted binding affinity and interactions. This method could be used to screen for compounds that bind similarly to N-benzyl-1-ethylpiperidin-4-amine or that make more optimal interactions.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of a known active ligand like N-benzyl-1-ethylpiperidin-4-amine can be used as a template. nih.gov Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.gov This pharmacophore model is then used as a filter to search databases for other molecules that possess the same features in a similar spatial arrangement.

These screening methodologies significantly accelerate the process of lead identification and optimization by prioritizing which compounds to synthesize and test experimentally, saving time and resources. nih.gov

Future Perspectives and Emerging Research Directions for N Benzyl 1 Ethylpiperidin 4 Amine

Exploration of Novel Therapeutic Targets and Unexplored Biological Pathways

The piperidine (B6355638) moiety is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders. kcl.ac.uk Future research should prioritize screening N-benzyl-1-ethylpiperidin-4-amine and its derivatives against a wide array of biological targets to uncover novel therapeutic potential.

CNS Disorders: Given that many piperidine derivatives exhibit activity as analgesics and CNS depressants, initial investigations could focus on receptors and enzymes implicated in neurological and psychiatric conditions. chemrevlett.com Targets could include opioid, dopamine (B1211576), and serotonin (B10506) receptors, as well as enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease. semanticscholar.orgacs.org

Antimicrobial Activity: The structural class of N-benzyl piperidine derivatives has shown promise as antimicrobial agents. researchgate.net Future studies could explore the efficacy of N-benzyl-1-ethylpiperidin-4-amine against various strains of bacteria and fungi, including drug-resistant variants. researchgate.net This would involve determining its mechanism of action, which could range from disrupting cell membranes to inhibiting essential enzymes.

Anticancer Research: Some complex piperidine-containing compounds have been investigated for their anticancer properties. chemrevlett.com Screening against a panel of cancer cell lines could reveal potential cytostatic or cytotoxic effects, paving the way for mechanistic studies to identify the specific cellular pathways being modulated.

Development of Advanced Synthetic Methodologies for Diverse Chemical Library Generation

To thoroughly explore the structure-activity relationships (SAR) of N-benzyl-1-ethylpiperidin-4-amine, the generation of a diverse chemical library is essential. Advanced synthetic methodologies can facilitate the efficient creation of analogs with varied substituents.

Modern organic synthesis offers several powerful techniques for modifying the piperidine scaffold: nih.gov

Aza-Michael Reaction: This atom-efficient method can be used to construct the core piperidone ring, which is a precursor to the amine. kcl.ac.uksemanticscholar.org By using different vinyl ketones and primary amines, a wide range of substituted piperidones can be generated. kcl.ac.uk

Reductive Amination: This is a key step in converting a piperidone precursor, such as N-benzyl-4-piperidone, into the corresponding amine. nih.govcaymanchem.com Employing various aldehydes or ketones in this reaction can introduce diversity at the amine nitrogen.

Catalytic Hydrogenation: The hydrogenation of substituted pyridines is a common route to piperidines. nih.gov Advances in catalysis, including both metal-based and organocatalysts, allow for stereoselective synthesis, which is crucial for producing specific isomers with potentially different biological activities. nih.gov

One-Pot Multi-component Reactions: Strategies like the Mannich condensation allow for the assembly of the piperidone ring from simpler starting materials in a single step, offering an efficient route to key intermediates. chemrevlett.comacs.org

By systematically altering the benzyl (B1604629) and ethyl groups and introducing substituents onto the piperidine ring, chemists can generate a library of compounds for biological screening.

Table 1: Potential Synthetic Strategies for Analog Generation

| Synthetic Strategy | Description | Potential for Diversity |

| Aza-Michael Reaction | Formation of the piperidone ring via conjugate addition of an amine to a divinyl ketone. kcl.ac.uk | Allows for variation in substituents on the piperidine ring. |

| Reductive Amination | Conversion of a ketone to an amine, introducing functional groups. nih.gov | Enables diversification of the amine substituent. |

| Catalytic Hydrogenation | Reduction of a pyridine (B92270) ring to a piperidine ring. nih.gov | Can create specific stereoisomers for testing. |

| Mannich Reaction | A three-component condensation to form the piperidone precursor. chemrevlett.com | Efficiently builds the core scaffold from simple starting materials. |

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To gain a holistic view of the biological effects of N-benzyl-1-ethylpiperidin-4-amine, future research can leverage multi-omics approaches. This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues exposed to the compound. nih.govnih.gov

Transcriptomics: RNA sequencing can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected. nih.gov

Proteomics: Analyzing changes in protein expression can validate the findings from transcriptomics and identify post-translational modifications that may be critical to the compound's mechanism of action. nih.gov

Metabolomics: Studying the changes in small-molecule metabolites can provide a functional readout of the physiological state of the cell and highlight metabolic pathways that are perturbed by the compound. nih.gov

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its effects, and uncover unexpected off-target activities. nih.gov For instance, a multi-omics study could reveal that N-benzyl-1-ethylpiperidin-4-amine affects mitochondrial function and induces oxidative stress, pointing towards specific molecular targets for further investigation. nih.gov

Design and Evaluation of Prodrug Strategies to Enhance Pharmacological Profiles

Even if a compound shows promising biological activity, its development into a therapeutic can be hampered by poor pharmacological properties, such as low solubility or rapid metabolism. nih.govbaranlab.org Prodrug strategies involve chemically modifying the active molecule to improve these characteristics. nih.govnih.gov

For N-benzyl-1-ethylpiperidin-4-amine, several prodrug approaches could be explored:

Improving Solubility: The secondary amine or a hydroxyl group introduced elsewhere on the molecule could be linked to a solubilizing group, such as a phosphate (B84403) or an amino acid. nih.gov These promoieties are designed to be cleaved in the body, releasing the active drug.

Controlling Release: The compound could be linked to a carrier via a bond that is cleaved under specific physiological conditions, such as the low-oxygen environment of a tumor (hypoxia) or a particular pH. nih.gov This allows for targeted drug delivery and can reduce systemic side effects.

Masking for Improved Permeability: If the compound has poor membrane permeability, it could be masked with lipophilic groups to enhance its ability to cross cell membranes and the blood-brain barrier.

The design of a successful prodrug requires careful consideration of the linker chemistry to ensure that the active compound is released at the desired site and rate. nih.gov

Application in Chemical Biology as Probes for Target Validation and Mechanistic Studies

Beyond its direct therapeutic potential, N-benzyl-1-ethylpiperidin-4-amine can be developed into a chemical probe to study biological systems. A chemical probe is a molecule that can be used to engage a specific protein target and report on its function or location within a cell.

To be used as a probe, the parent compound would need to be modified by attaching a functional handle that does not disrupt its binding to its biological target. This handle can then be used to attach:

A Reporter Tag: Such as a fluorescent dye for imaging the location of the target protein within cells or a biotin (B1667282) tag for affinity purification of the target protein and its binding partners.

A Photo-crosslinking Group: This allows for the formation of a covalent bond between the probe and its target upon exposure to UV light, enabling definitive identification of the target protein.

By developing such probes, researchers can validate the molecular targets of N-benzyl-1-ethylpiperidin-4-amine and elucidate the downstream consequences of target engagement, providing critical insights into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-1-ethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of a piperidine precursor. A common route starts with N-benzylpiperidin-4-amine, which undergoes nucleophilic substitution with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃ or NaH) and a polar aprotic solvent (e.g., acetonitrile or DMF). Reaction conditions such as temperature (60–80°C), solvent choice, and stoichiometric ratios of reagents critically affect yield and purity. For example:

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 70 | 68 | 95 |

| DMF | NaH | 80 | 82 | 98 |

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is recommended.

Q. How can researchers characterize N-benzyl-1-ethylpiperidin-4-amine, and what analytical techniques are most reliable?

Methodological Answer: Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and ethyl/benzyl groups. Key signals: δ ~2.5–3.5 ppm (piperidine CH₂), δ ~1.2–1.4 ppm (ethyl CH₃).

- HPLC-MS for purity assessment (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water).

- Elemental analysis to verify molecular formula (C₁₄H₂₂N₂).

- X-ray crystallography (if crystalline) for definitive structural confirmation.

Q. What are the primary research applications of N-benzyl-1-ethylpiperidin-4-amine in medicinal chemistry?

Methodological Answer: This compound serves as:

- A pharmacophore scaffold for designing CNS-targeting agents due to its piperidine core, which mimics neurotransmitter structures.

- A precursor for synthesizing analogs with modified substituents (e.g., halogenated benzyl groups) to study structure-activity relationships (SAR).

- A ligand in receptor-binding assays (e.g., σ receptors or opioid receptors) to evaluate affinity via radiolabeled displacement studies.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) alter the biological activity of N-benzyl-1-ethylpiperidin-4-amine?

Methodological Answer: SAR studies reveal that:

- Ethyl group replacement (e.g., with methyl or propyl) impacts lipophilicity and metabolic stability.

- Benzyl ring substitution (e.g., 4-Cl or 4-F) enhances receptor affinity but may reduce solubility.

- Piperidine N-methylation increases blood-brain barrier permeability.

| Modification | Binding Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| N-benzyl-1-ethyl | 120 ± 15 | 0.8 |

| N-(4-Cl-benzyl)-1-ethyl | 45 ± 8 | 0.3 |

| 1-propyl analog | 150 ± 20 | 1.2 |

Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts.

Q. How can researchers resolve contradictions in reported biological data for N-benzyl-1-ethylpiperidin-4-amine analogs?

Methodological Answer: Data discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Purity issues : Validate compound purity via orthogonal methods (HPLC, LC-MS).

- Solvent effects : Use DMSO at <0.1% to avoid cytotoxicity.

- Receptor heterogeneity : Confirm receptor subtype specificity (e.g., σ-1 vs. σ-2) using selective antagonists.

Example: A reported IC₅₀ variation (±30%) for σ receptor inhibition was traced to differences in membrane preparation methods.

Q. What strategies optimize the stability of N-benzyl-1-ethylpiperidin-4-amine in long-term storage?

Methodological Answer:

- Storage conditions : -20°C in amber vials under argon to prevent oxidation.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life (>5 years).

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and HPLC.

| Condition | Degradation Products | % Remaining (12 months) |

|---|---|---|

| -20°C, argon | None detected | 98.5 |

| 25°C, ambient air | N-benzylpiperidin-4-amine | 72.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.